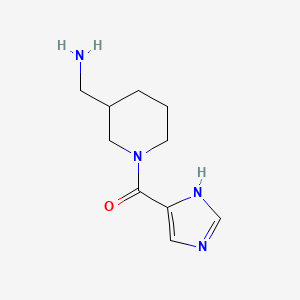
(3-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Cancer Research
The imidazole ring is a core structure in many pharmacologically active molecules, and modifications to this ring can lead to compounds with potential anticancer properties . The compound could be used in molecular docking studies to identify its binding affinity to various cancer-related enzymes or receptors. It may act as an inhibitor for kinases involved in cell cycle regulation, which is a promising approach in cancer therapy .
Neurological Disorders
Piperidine derivatives are known to exhibit central nervous system (CNS) activity. This compound could be researched for its potential as a CNS inhibitor, which might be beneficial in treating neurological disorders such as Alzheimer’s disease, Parkinson’s disease, or schizophrenia .
Antimicrobial Activity
Imidazole derivatives have been reported to possess antibacterial and antifungal activities. The subject compound could be synthesized and tested against various strains of bacteria and fungi to determine its efficacy as an antimicrobial agent .
Anti-inflammatory Applications
Compounds with an imidazole moiety have shown anti-inflammatory properties. This compound could be investigated for its use in treating inflammatory conditions, possibly by inhibiting the synthesis of pro-inflammatory cytokines or through modulation of the immune response .
Antiviral Research
Given the broad spectrum of activities exhibited by imidazole-containing compounds, including antiviral properties, this compound could be explored for its effectiveness against various viruses. It might serve as a lead compound for the development of new antiviral drugs .
Metabolic Disorders
The piperidine ring is present in many molecules that have been associated with the treatment of metabolic disorders. This compound could be studied for its potential application in managing conditions like obesity or type 2 diabetes .
Gastrointestinal Therapeutics
Imidazole derivatives are well-known for their antiulcer activity. Research into this compound could focus on its therapeutic potential in gastrointestinal disorders, possibly as a novel treatment for ulcers or acid reflux disease .
Chemical Biology and Drug Design
The unique structure of this compound makes it a valuable tool in chemical biology to study protein interactions and enzyme mechanisms. It could also be used in drug design as a scaffold for developing new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles .
Mécanisme D'action
Target of Action
The primary target of (3-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone is the Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in cell cycle regulation, DNA repair, and cell survival, making it a significant target for therapeutic intervention .
Mode of Action
It is known to interact with its target, the serine/threonine-protein kinase chk1 . The interaction likely involves the formation of hydrogen bonds and hydrophobic interactions, which could lead to changes in the conformation and activity of the enzyme .
Biochemical Pathways
Given its target, it is likely to influence pathways related to cell cycle regulation, dna repair, and cell survival . The downstream effects of these changes could include altered cell proliferation and survival, potentially contributing to its therapeutic effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of (3-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone’s action are likely to be related to its interaction with the Serine/threonine-protein kinase Chk1 . By influencing this enzyme’s activity, the compound could affect various cellular processes, including cell cycle progression, DNA repair mechanisms, and cell survival .
Propriétés
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(1H-imidazol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c11-4-8-2-1-3-14(6-8)10(15)9-5-12-7-13-9/h5,7-8H,1-4,6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLDQYQHDXNPHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=CN2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



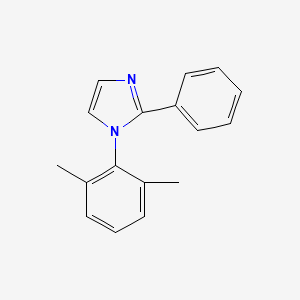
![N-[(2-chlorophenyl)methyl]cyclobutanamine](/img/structure/B1466945.png)
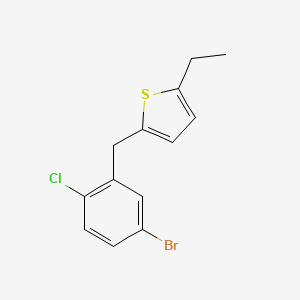
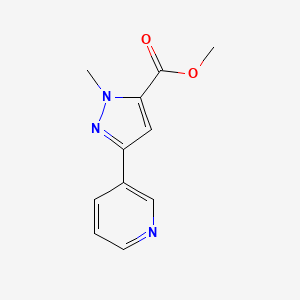

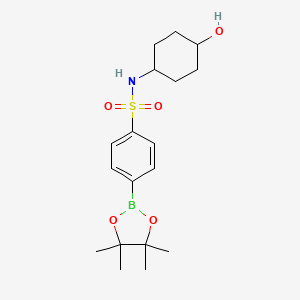
![trans-{4-[(R)-1-(4-Fluoro-phenyl)-ethylcarbamoyl]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B1466954.png)
![N-[2-(4-Bromophenylsulfanyl)-ethyl]-methanesulfonamide](/img/structure/B1466957.png)

![4-[4-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1466960.png)
![Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1466961.png)

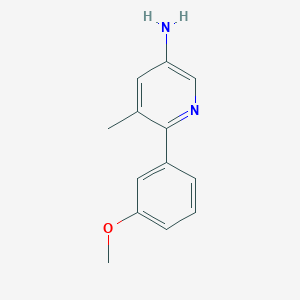
![4-[2-(Methoxymethyl)pyrrolidin-1-yl]piperidine](/img/structure/B1466965.png)